(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
127431-38-3
VCID:
VC21181438
InChI:
InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4?,7-/m0/s1
SMILES:
CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Molecular Formula:
C8H10N2O3S
Molecular Weight:
214.24 g/mol
(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS No.: 127431-38-3
Cat. No.: VC21181438
Molecular Formula: C8H10N2O3S
Molecular Weight: 214.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127431-38-3 |
|---|---|
| Molecular Formula | C8H10N2O3S |
| Molecular Weight | 214.24 g/mol |
| IUPAC Name | (6S)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4?,7-/m0/s1 |
| Standard InChI Key | NVIAYEIXYQCDAN-DRGSQQHPSA-N |
| Isomeric SMILES | CC1=C(N2[C@H](C(C2=O)N)SC1)C(=O)O |
| SMILES | CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
| Canonical SMILES | CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator